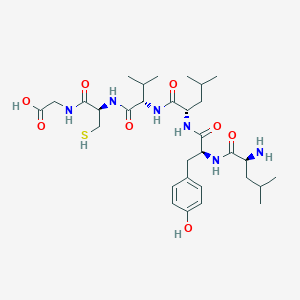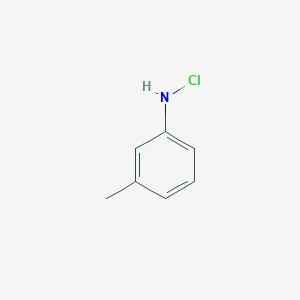
N-(3-Methylphenyl)hypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)hypochlorous amide is a chemical compound with the molecular formula C₇H₈ClN It is characterized by the presence of a hypochlorous amide group attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylphenyl)hypochlorous amide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylamine with hypochlorous acid. The reaction typically occurs under mild conditions, with the amine group reacting with hypochlorous acid to form the hypochlorous amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hypochlorous amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the hypochlorous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylphenylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-(3-Methylphenyl)hypochlorous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)hypochlorous amide involves its interaction with various molecular targets. The hypochlorous amide group can undergo electrophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites on biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)formamide: Contains a formamide group instead of a hypochlorous amide group.
N-(3-Methylphenyl)benzamide: Features a benzamide group in place of the hypochlorous amide group.
Properties
CAS No. |
57311-94-1 |
|---|---|
Molecular Formula |
C7H8ClN |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
N-chloro-3-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,1H3 |
InChI Key |
GGMULJXAZFGKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


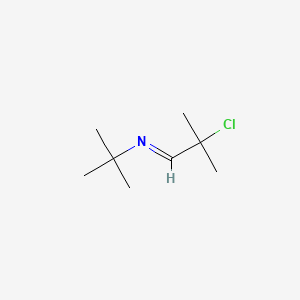
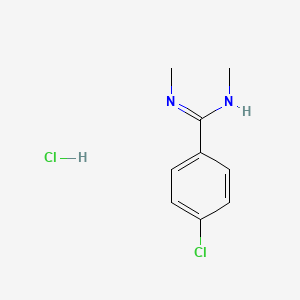
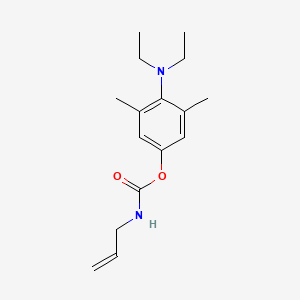

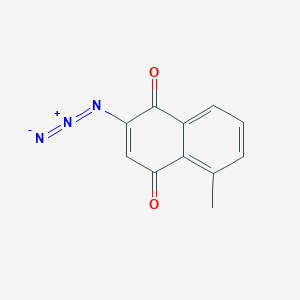


![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

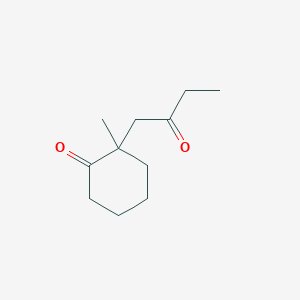

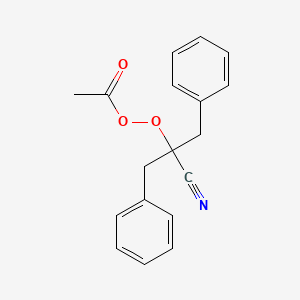
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
